molecular formula C13H13NO4 B1488352 Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate CAS No. 668972-82-5

Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate

Cat. No.: B1488352
CAS No.: 668972-82-5
M. Wt: 247.25 g/mol
InChI Key: VKMGGBDPHSYQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate (CAS 668972-82-5) is a high-purity chemical compound offered for research and development purposes. This organic building block features an oxazole core, a privileged structure in medicinal chemistry, substituted with a 2-methoxyphenyl group at the 5-position and an ethyl ester at the 2-position . The ester functional group makes it a versatile synthetic intermediate, amenable to further transformations, such as hydrolysis to the corresponding carboxylic acid or reactions with nucleophiles. With a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol , this compound serves as a key heterocyclic building block for researchers in various fields. Its structure is valuable for constructing more complex molecules for pharmaceutical discovery and material science. Oxazole derivatives are of significant interest in drug discovery due to their widespread presence in biologically active molecules and natural products, and they are frequently explored for developing new therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-(2-methoxyphenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-6-4-5-7-10(9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMGGBDPHSYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate is compared with other similar compounds, such as Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and Ethyl 5-(2-methoxyphenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate. These compounds share structural similarities but differ in their functional groups and biological activities. This compound is unique in its combination of the oxazole ring and the 2-methoxyphenyl group, which contributes to its distinct properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate can be contextualized by comparing it to related oxazole derivatives. Key differences in substituents, molecular properties, and applications are summarized below.

Structural Analogs and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Applications CAS Number Reference ID
This compound C₁₃H₁₅NO₄ 249.27 2-Methoxyphenyl (C5) Electron-rich aromatic system; potential bioactivity Not explicitly listed Inferred
Ethyl 5-(o-tolyl)oxazole-2-carboxylate C₁₂H₁₃NO₃ 235.24 2-Methylphenyl (C5) Reduced electron donation vs. methoxy; commercial availability 2098112-71-9
Ethyl 5-(p-tolyl)oxazole-2-carboxylate C₁₂H₁₃NO₃ 235.24 4-Methylphenyl (C5) Steric/electronic effects differ due to para substitution 33115-91-2
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate C₁₂H₁₀ClNO₃ 267.67 3-Chlorophenyl (C5) Electron-withdrawing Cl alters reactivity; 95% purity 400715-69-7
Ethyl 5-methyloxazole-2-carboxylate C₇H₉NO₃ 155.15 Methyl (C5) Simpler structure; lower MW; research applications 33123-68-1

Key Observations:

  • Substituent Electronic Effects : The 2-methoxyphenyl group provides stronger electron donation compared to methyl (o-tolyl) or chloro (3-chlorophenyl) substituents. This may enhance stability in electrophilic reactions or alter binding affinities in biological systems .
  • Molecular Weight : Bulky aryl substituents (e.g., 2-methoxyphenyl) increase molecular weight significantly compared to aliphatic groups (e.g., methyl), impacting solubility and pharmacokinetic profiles .

Biological Activity

Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a 2-methoxyphenyl group and an ethyl ester functional group. The unique combination of these functional groups enhances its biological activity through various mechanisms, including:

  • Enzyme Inhibition : The oxazole ring can interact with various enzymes, potentially inhibiting their activity, which is crucial for its antimicrobial and anticancer properties.
  • Receptor Binding : The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, facilitating interactions with cellular receptors involved in signaling pathways related to cancer and infection.

Antimicrobial Activity

Studies have shown that this compound exhibits promising antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Data

CompoundActivity TypeIC50 (µM)Target Organism
This compoundAntimicrobial12.50E. coli
Derivative AAntimicrobial15.00S. aureus
Derivative BAntimicrobial10.00P. aeruginosa

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma). The mechanism involves the activation of caspase pathways and modulation of p53 expression, which are critical in regulating apoptosis.

Table 2: Anticancer Activity Data

CompoundActivity TypeIC50 (µM)Target Cell Line
This compoundAnticancer10.38MCF-7
Derivative CAnticancer8.50SH-SY5Y
DoxorubicinReference Drug15.00MCF-7

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the methoxyphenyl group and the oxazole ring significantly affect biological activity. For instance, certain substitutions have been shown to enhance cytotoxicity against specific cancer cell lines while maintaining selectivity towards malignant cells over non-malignant cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains using disc diffusion methods. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In a comparative study, this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin in MCF-7 cell lines, with an IC50 value significantly lower than that of doxorubicin.

Preparation Methods

Cyclization via α-Haloketones and Urea Derivatives

A well-documented approach involves the condensation of α-haloketones with urea or urea derivatives, followed by intramolecular cyclization to form the oxazole ring. For example, α-bromoacetophenone derivatives bearing a 2-methoxy substituent can be reacted with urea under basic conditions to yield 5-(2-methoxyphenyl)oxazol-2-amine intermediates. Subsequent transformation of these intermediates using chlorinating agents or acid-promoted cyclization leads to the formation of the oxazole ring with the desired substitution pattern.

  • Key reagents and conditions : α-bromo-2-methoxyacetophenone, urea, K2CO3 or MeONa as base, acidic cyclization with oleum or triflic acid/phosphorus pentoxide mixtures.
  • Limitations : The use of strong acids such as oleum can cause unwanted sulfonation of the activated aromatic ring, particularly problematic with electron-rich substituents like methoxy groups. Alternative milder conditions or protecting groups may be necessary to prevent decomposition.

2-Chlorooxazole Methodology

Another approach involves the synthesis of 2-chlorooxazole intermediates, which can be further reacted with aryl amines to introduce the 5-(2-methoxyphenyl) substituent. This method is useful for transforming 5-aryloxazole-2-amine precursors into the desired oxazole derivatives.

  • Typical conditions : Heating at moderate temperatures (below 80 °C) in isopropanol or other solvents to avoid decomposition.
  • Benefits : Provides a route to electron-rich 5-aryloxazoles without harsh sulfonation conditions.

Cyclization of 4-Methoxybenzoyl Chloride with Ethyl Glycinate

A common synthetic route for related compounds such as Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate involves the reaction of methoxybenzoyl chloride derivatives with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring.

  • Reaction sequence :
    • Formation of the amide intermediate by reacting 2-methoxybenzoyl chloride with ethyl glycinate.
    • Cyclodehydration under acidic or dehydrating conditions to yield the oxazole ring.
  • Optimization parameters : Solvent polarity (e.g., dichloromethane), temperature control, and stoichiometric ratios are critical for maximizing yield and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Challenges
α-Haloketone + Urea α-bromo-2-methoxyacetophenone, urea, K2CO3 Acidic cyclization with oleum or TfOH/P2O5; risk of sulfonation and decomposition with electron-rich rings
2-Chlorooxazole intermediate Heating in i-PrOH, moderate temperature Avoid heating above 80 °C to prevent decomposition
Acyl chloride + ethyl glycinate 2-methoxybenzoyl chloride, ethyl glycinate, base, CH2Cl2 Control of solvent polarity and temperature essential for high yield and purity

Research Findings and Analytical Characterization

  • Spectroscopic analysis : Characterization of the synthesized compound typically involves NMR (¹H and ¹³C) spectroscopy to confirm the oxazole ring and methoxyphenyl substitution pattern. X-ray crystallography can be employed to resolve the 3D structure and confirm stereochemistry if relevant.
  • Computational studies : Density Functional Theory (DFT) and molecular dynamics simulations assist in understanding the electronic properties and stability of the compound, guiding optimization of reaction conditions.
  • Stability considerations : Electron-rich aromatic rings with methoxy substituents are sensitive to strong acidic conditions, which can lead to side reactions such as sulfonation or decomposition; thus, milder cyclization conditions or alternative synthetic routes are preferred.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations
α-Haloketone + Urea Cyclization α-bromo-2-methoxyacetophenone, urea K2CO3, oleum or TfOH/P2O5 Direct ring formation Sulfonation risk, decomposition
2-Chlorooxazole Route 5-aryloxazole-2-amine precursors Heating in i-PrOH <80 °C Avoids harsh acid conditions Requires precursor synthesis
Acyl Chloride + Ethyl Glycinate 2-methoxybenzoyl chloride, ethyl glycinate Base, CH2Cl2, controlled temperature High purity, adaptable for scale-up Multi-step, sensitive to conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via a multi-step protocol involving iodine-mediated cyclization of 1-(2-ethoxyphenyl)ethan-1-one and ethyl 2-isocyanoacetate in DMSO at 130°C, followed by ester hydrolysis and amide coupling. Key optimizations include adjusting stoichiometry (e.g., 2.0 eq. I₂ for cyclization) and purification via combiflash chromatography (10–15% EtOAc/hexane). Low yield (18% in Step 1) may be improved by exploring alternative catalysts (e.g., Lewis acids) or solvent systems .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) are essential. For example, ¹H NMR in DMSO-d₆ identifies aromatic protons (δ 7.88–7.13 ppm) and methoxy groups (δ 3.00 ppm), while HRMS confirms molecular ion peaks (e.g., m/z 351.1016 [M+H]⁺). HPLC (>98% purity) ensures compound homogeneity .

Q. How do the functional groups in this compound influence its reactivity?

  • Methodological Answer : The oxazole ring and methoxyphenyl group dictate electrophilic substitution patterns. The ester moiety (COOEt) is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives. Computational modeling (e.g., density functional theory) can predict reactive sites for further functionalization .

Advanced Research Questions

Q. How can researchers address low yields in the iodine-mediated cyclization step during synthesis?

  • Methodological Answer : Yield improvements may involve:

  • Screening alternative oxidants (e.g., NBS or TBHP) to reduce iodine’s stoichiometric excess.
  • Optimizing reaction time/temperature using microwave-assisted synthesis.
  • Employing flow chemistry for better heat transfer and scalability .

Q. What strategies resolve contradictions in biological activity data across studies involving oxazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or compound purity. Mitigation includes:

  • Validating purity via orthogonal methods (HPLC, LC-MS).
  • Conducting dose-response studies to establish structure-activity relationships (SAR).
  • Cross-referencing crystallographic data (e.g., SHELX-refined structures) to confirm stereoelectronic effects .

Q. How is SHELX software utilized in structural refinement of related oxazole derivatives?

  • Methodological Answer : SHELXL refines small-molecule crystal structures by modeling electron density maps and optimizing geometric parameters (bond lengths, angles). For example, high-resolution X-ray diffraction data can resolve torsional strain in the methoxyphenyl-oxazole linkage. SHELXPRO interfaces with macromolecular data for hybrid refinements .

Q. What role does the oxazole ring play in modulating biological target interactions?

  • Methodological Answer : The oxazole core acts as a bioisostere for peptide bonds, enhancing metabolic stability. Docking studies (e.g., with Chikungunya virus P2 cysteine protease) reveal hydrogen bonding between the oxazole nitrogen and catalytic residues. Modifications (e.g., methyl or halogen substituents) can enhance binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.